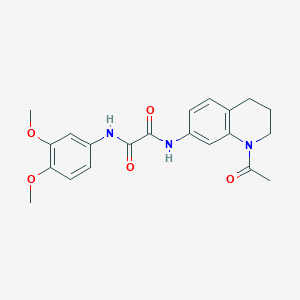![molecular formula C13H17N5O2S3 B6513280 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea CAS No. 1001829-14-6](/img/structure/B6513280.png)
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves multiple steps:
Starting Materials: : The synthesis begins with commercially available 2-bromoethylamine, morpholine, thiourea, and thiophene.
Formation of Intermediate: : The first step involves reacting 2-bromoethylamine with morpholine to form 2-(morpholin-4-yl)ethylamine.
Cyclization: : This intermediate is then reacted with thiourea under acidic conditions to form the 1,3,4-thiadiazole ring.
Sulfanyl Substitution: : The thiadiazole compound is treated with a suitable sulfur source, such as sodium sulfide, to introduce the sulfanyl group.
Final Coupling: : The final product is obtained by coupling the substituted thiadiazole with thiophen-2-ylisocyanate under mild conditions.
Industrial Production Methods
For industrial-scale production, optimization of each step is crucial:
Efficient Catalysts: : Employing catalysts that enhance the reaction rate and yield.
Green Chemistry: : Utilizing environmentally friendly solvents and reagents.
Purification: : Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea undergoes various chemical reactions:
Types of Reactions
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide to introduce sulfoxide or sulfone functionalities.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Modified thiadiazole derivatives.
Substitution Products: : Urea derivatives with varying substituents.
科学的研究の応用
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea has diverse applications in scientific research:
Medicinal Chemistry: : Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: : Explored for its use in the development of organic electronic devices and sensors.
Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves several molecular targets and pathways:
Molecular Targets: : It can bind to specific proteins or enzymes, inhibiting their activity.
Pathways: : The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Interactions: : Forms hydrogen bonds and hydrophobic interactions with target molecules, stabilizing its binding.
類似化合物との比較
Similar Compounds
3-(5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a piperidine ring instead of morpholine.
3-(5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
Structural Features: : The presence of a morpholine ring differentiates it from similar compounds, potentially altering its chemical properties and biological activity.
Reactivity: : Unique reactivity patterns due to the combination of functional groups present.
Applications: : Specific applications in medicinal chemistry and material science that may not be achievable with similar compounds.
That's a rundown of the unique compound, 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
特性
IUPAC Name |
1-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S3/c19-11(14-10-2-1-8-21-10)15-12-16-17-13(23-12)22-9-5-18-3-6-20-7-4-18/h1-2,8H,3-7,9H2,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBSSVJKUPONFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513197.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)
![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)


![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513234.png)

![ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6513253.png)
![3,8-bis(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6513257.png)



![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6513281.png)
